![molecular formula C16H12O5 B3047351 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- CAS No. 137988-00-2](/img/structure/B3047351.png)
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-, also known as Hesperetin, is a flavonoid compound found in citrus fruits and some medicinal plants. Hesperetin has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- is not fully understood, but it is believed to work through various pathways in the body. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is responsible for regulating inflammation in the body. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has various biochemical and physiological effects in the body. It has been shown to increase antioxidant enzyme activity and reduce oxidative stress. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it is a natural compound found in citrus fruits and some medicinal plants, which makes it readily available and relatively inexpensive. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities, which makes it a promising compound for further research. One limitation of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it may have low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are many potential future directions for research on 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-. One area of interest is its potential use as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- may have potential as a therapeutic agent for various diseases, including cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis and cardiovascular disease. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-19-11-3-2-4-12(8-11)21-15-9-20-14-7-10(17)5-6-13(14)16(15)18/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGMDIDUQWHRMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160426 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
CAS RN |
137988-00-2 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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